Product packaging for 1-(2-Thiazolyl)ethyl benzoate(Cat. No.:)

1-(2-Thiazolyl)ethyl benzoate

Cat. No.: B8279453
M. Wt: 233.29 g/mol
InChI Key: XVEGZQPGCYEACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thiazolyl)ethyl benzoate is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a thiazole ring linked to a benzoate ester, a structural motif found in various bioactive molecules. Compounds incorporating thiazole and benzoate elements are frequently investigated as core structures in the design and synthesis of novel therapeutic agents . Researchers utilize this scaffold to develop potential inhibitors for specific biological targets. For instance, similar hybrid molecules have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation . Other research avenues include the development of antibacterial agents that target enzymes like dihydrofolate reductase (DHFR) . The mechanism of action for such compounds typically involves targeted binding to the active sites of these enzymes, disrupting critical signaling pathways or metabolic processes in cells . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2S B8279453 1-(2-Thiazolyl)ethyl benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)ethyl benzoate

InChI

InChI=1S/C12H11NO2S/c1-9(11-13-7-8-16-11)15-12(14)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

XVEGZQPGCYEACK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Catalyst Selection and Concentration:the Choice and Concentration of the Acid Catalyst Are Crucial. While Concentrated Sulfuric Acid is a Traditional and Effective Catalyst, Its Corrosive Nature and the Difficulty of Removal Can Complicate Purification.chemguide.co.uktypically, a Catalytic Amount Ranging from 1 3 Mol% Relative to the Limiting Reactant is Sufficient.acs.orgalternative Catalysts That Offer Advantages in Terms of Separation and Reusability Include:

Solid Acid Catalysts: Ion-exchange resins (e.g., Dowex, Amberlyst) nih.gov, zeolites, and metal oxides are heterogeneous catalysts that can be easily filtered out of the reaction mixture, simplifying the workup process and reducing acidic waste. google.com

Lewis Acids: Catalysts like tin(II) compounds or zirconium complexes have been shown to be effective for esterifying secondary alcohols under milder conditions. google.comnih.gov

Removal of Water:the Continuous Removal of the Water Byproduct is One of the Most Effective Strategies for Driving the Reaction to Completion and Achieving High Yields.google.comthis is Commonly Accomplished Using a Dean Stark Apparatus, Where the Reaction is Conducted in a Solvent E.g., Toluene, Hexane That Forms a Low Boiling Azeotrope with Water. the Azeotrope Distills out of the Reaction Mixture, Condenses, and is Collected in a Trap Where the Water Separates from the Immiscible Solvent, Which is then Returned to the Reaction Flask.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. While 1D ¹H and ¹³C NMR provide primary information, advanced 2D techniques are required to unambiguously assign all resonances and map the molecular framework of 1-(2-Thiazolyl)ethyl benzoate.

A suite of two-dimensional (2D) NMR experiments is necessary to piece together the connectivity of the this compound structure.

Correlation SpectroscopY (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a clear correlation between the methine proton (CH) and the methyl protons (CH₃) of the ethyl group. Additionally, it would display correlations between the adjacent protons on the thiazole (B1198619) ring (H-4' and H-5') and among the protons of the benzoate ring, confirming their respective spin systems. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). This is crucial for assigning the carbon signals of the molecule. For instance, the thiazole protons at H-4' and H-5' would show cross-peaks to their corresponding carbons, C-4' and C-5', respectively. Similarly, the protons of the benzoate ring and the ethyl group would be correlated to their respective carbon atoms. nih.govnih.gov

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation. A NOESY spectrum could, for example, show a correlation between the methine proton of the ethyl group and the H-4' proton of the thiazole ring, which would help define the rotational conformation around the C-C bond connecting the ethyl group to the thiazole ring. researchgate.net

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelating ProtonsCorrelating AtomsStructural Information Provided
COSYCH (ethyl)CH₃ (ethyl)Confirms the ethyl fragment.
COSYH-4' (thiazole)H-5' (thiazole)Confirms thiazole ring connectivity.
HSQCBenzoate Protons (ortho, meta, para)Benzoate Carbons (ortho, meta, para)Assigns carbons of the phenyl ring.
HMBCCH (ethyl)C=O (carbonyl)Connects the ethyl group to the benzoate moiety.
HMBCH-4' (thiazole)C-2' (thiazole), CH (ethyl)Links the thiazole ring to the ethyl side chain.
NOESYCH (ethyl)H-4' (thiazole)Provides information on spatial proximity and conformation.

Molecules like this compound are not static; they undergo rapid conformational changes at room temperature, primarily through rotation around single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, can be used to study these processes. researchgate.net

For this molecule, hindered rotation may occur around the C-O ester bond and the C-C bond linking the thiazole ring to the chiral center. At low temperatures, this rotation could become slow enough on the NMR timescale to cause certain signals to broaden and then resolve into separate peaks for each conformer. rsc.orgacs.org By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable thermodynamic data about the molecule's flexibility and conformational preferences. core.ac.uk

While solution-state NMR reveals the structure of a molecule in a solvent, solid-state NMR (ssNMR) provides information about its structure, packing, and dynamics in the crystalline or amorphous solid phase. europeanpharmaceuticalreview.com This is particularly useful for identifying different crystalline forms, known as polymorphs, which can have different physical properties.

Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C ssNMR spectra can be obtained. Subtle differences in the chemical shifts of carbons in the ssNMR spectrum can indicate the presence of multiple molecules in the asymmetric unit of the crystal or the existence of different polymorphs. europeanpharmaceuticalreview.com Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing arrangement. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing how it breaks apart.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). For this compound, the molecular formula is C₁₂H₁₁NO₂S. HRMS would be used to measure the mass of its molecular ion with very high precision. This experimental mass can then be compared to the calculated theoretical mass. A close match confirms the elemental composition and rules out other potential formulas that might have the same nominal mass.

Molecular Formula: C₁₂H₁₁NO₂S

Calculated Monoisotopic Mass: 233.05105 u

Expected HRMS Result: An experimental mass measurement of 233.0510 ± 0.0005 u would confirm the assigned molecular formula.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion), subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. This technique provides detailed information about the molecule's connectivity and fragmentation pathways. nih.govamericanelements.com

For this compound, the fragmentation is likely to be initiated by cleavage of the ester bond, which is often the most labile point in such molecules. pharmacy180.com A plausible fragmentation pathway would involve several key steps:

Formation of the Benzoyl Cation: The most common fragmentation for benzoate esters is the loss of the alkoxy group to form the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the spectrum. pharmacy180.com

Loss of Carbon Monoxide: The benzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule to produce the phenyl cation (C₆H₅⁺) at m/z 77. pharmacy180.com

Formation of the Thiazolylethyl Cation: Cleavage can also occur on the other side of the ester oxygen, leading to the formation of the 1-(2-thiazolyl)ethyl cation at m/z 112.

Rearrangement and Neutral Loss: Another possible pathway involves a rearrangement reaction, such as a McLafferty rearrangement if applicable, or the neutral loss of benzoic acid (122 Da) from the protonated molecular ion [M+H]⁺, a process observed in some complex esters under ESI conditions. nih.govresearchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Da)Proposed Fragment IonFormulaFragmentation Pathway
233Molecular Ion [M]⁺[C₁₂H₁₁NO₂S]⁺-
128[M - C₆H₅CO]⁺[C₅H₆NOS]⁺Cleavage of the ester C-O bond.
112[M - C₇H₅O₂]⁺[C₅H₆NS]⁺Cleavage of the ester O-C bond.
105Benzoyl cation[C₇H₅O]⁺Loss of the 1-(2-thiazolyl)ethoxy radical. Often the base peak. pharmacy180.com
77Phenyl cation[C₆H₅]⁺Loss of CO from the benzoyl cation (m/z 105). pharmacy180.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of functional groups and the investigation of intermolecular interactions such as hydrogen bonding in "this compound". The vibrational spectrum of a molecule is unique and provides a molecular fingerprint based on the vibrations of its constituent atoms.

In the context of "this compound", IR and Raman spectroscopy can be used to identify characteristic vibrational modes associated with the thiazole ring, the benzoate ester group, and the ethyl substituent. The thiazole ring exhibits a series of characteristic stretching and bending vibrations. For instance, C-H stretching vibrations of the thiazole ring are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring give rise to absorption bands in the 1650-1450 cm⁻¹ region. researchgate.netcdnsciencepub.com The C-S stretching vibration, a key feature of the thiazole moiety, is generally found in the 800-600 cm⁻¹ range. researchgate.net

The benzoate ester portion of the molecule also presents distinct vibrational signatures. The most prominent of these is the C=O stretching vibration of the ester carbonyl group, which typically appears as a strong absorption band in the range of 1725-1700 cm⁻¹. The C-O stretching vibrations of the ester linkage are expected to produce bands in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzene (B151609) ring are observed around 3100-3000 cm⁻¹, while aromatic C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region.

Although "this compound" does not possess strong hydrogen bond donors, weak C-H···O or C-H···N intermolecular interactions might be present in the solid state, which could lead to subtle shifts in the vibrational frequencies of the involved functional groups. High-resolution IR or Raman spectroscopy could potentially probe these weak interactions.

A representative table of expected vibrational frequencies for "this compound" is provided below, based on data from analogous structures.

Table 1: Representative Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Thiazole Ring C-H Stretch 3100 - 3000
Thiazole Ring C=N Stretch 1650 - 1550
Thiazole Ring C=C Stretch 1550 - 1450
Thiazole Ring Ring Breathing ~1050
Thiazole Ring C-S Stretch 800 - 600
Benzoate Group Aromatic C-H Stretch 3100 - 3000
Benzoate Group C=O Stretch (Ester) 1725 - 1700
Benzoate Group Aromatic C=C Stretch 1600 - 1450
Benzoate Group C-O Stretch (Ester) 1300 - 1100
Ethyl Group C-H Stretch 2980 - 2850
Ethyl Group C-H Bend 1470 - 1370

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions and conjugation patterns within "this compound". The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of "this compound" is expected to be dominated by electronic transitions within the conjugated systems of the thiazole and benzoate moieties. The thiazole ring itself exhibits π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and sulfur atoms) to π* antibonding orbitals.

The benzoate group also contains a conjugated system, the benzene ring, which gives rise to characteristic π → π* transitions. The presence of the ester group as a substituent on the benzene ring can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

A hypothetical UV-Vis absorption data table for "this compound" in a common organic solvent like ethanol (B145695) is presented below, based on typical values for similar aromatic and heterocyclic compounds.

Table 2: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Assignment
~230 ~15,000 π → π* transition (Benzoate)
~270 ~10,000 π → π* transition (Thiazole)
~310 ~2,000 n → π* transition (Thiazole)

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatographic techniques are indispensable for the separation, purification, and quantification of "this compound" in various matrices. These methods offer high efficiency and sensitivity, making them suitable for research, quality control, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". A typical HPLC method for this compound would likely employ a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Method development would involve optimizing several parameters to achieve good resolution, peak shape, and analysis time. These parameters include the choice of stationary phase, mobile phase composition (including pH and the use of buffers), flow rate, and column temperature. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum.

Once developed, the HPLC method must be validated to ensure its reliability and accuracy. Validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). A well-validated HPLC method is crucial for the accurate quantification of "this compound" in research samples or for quality control purposes. ajast.net

Table 3: Representative HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC can be employed for the analysis of more volatile impurities or degradation products. It can also be used if the compound is derivatized to increase its volatility.

In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The choice of the GC column (e.g., a non-polar or polar capillary column) is critical for achieving the desired separation. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides both retention time information for quantification and mass spectral data for structural elucidation of unknown impurities. nih.govscispace.com

Impurity profiling by GC can help in identifying and quantifying starting materials, by-products, or degradation products in a sample of "this compound", which is essential for ensuring its purity and quality.

Table 4: Illustrative GC Method Parameters for Impurity Profiling of this compound

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Detector Mass Spectrometer (MS)
Scan Range 50-500 m/z

Chiral Chromatography for Enantiomeric Purity Determination

"this compound" is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the most widely used technique for this purpose.

In chiral chromatography, a chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers can interact differently. This differential interaction leads to different retention times, allowing for their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

The development of a chiral chromatographic method for "this compound" would involve screening different chiral columns and mobile phases (both normal-phase and reversed-phase) to find a system that provides baseline separation of the enantiomers. Once a suitable method is established, it can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical research and development where one enantiomer may be therapeutically active while the other is inactive or even toxic.

Table 5: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation of this compound

Parameter Condition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 270 nm

Computational and Theoretical Chemistry Studies on 1 2 Thiazolyl Ethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and electron distribution, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful and popular quantum chemical method used to investigate the electronic structure of molecules. tandfonline.comepu.edu.iq It is favored for its balance of accuracy and computational efficiency. A DFT study on 1-(2-Thiazolyl)ethyl benzoate (B1203000) would typically begin with geometry optimization to find the lowest energy arrangement of its atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. epu.edu.iq

Following optimization, electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. Other electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps can also be computed to predict sites susceptible to electrophilic or nucleophilic attack. tandfonline.com

Table 1: Representative Geometric Parameters from DFT Optimization This table presents hypothetical, yet typical, optimized geometric parameters for the core thiazole (B1198619) ring of 1-(2-Thiazolyl)ethyl benzoate, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory). tandfonline.com

ParameterBond/AnglePredicted Value
Bond LengthC2-N31.32 Å
Bond LengthN3-C41.38 Å
Bond LengthC4-C51.36 Å
Bond LengthC5-S11.72 Å
Bond LengthS1-C21.74 Å
Bond AngleS1-C2-N3115.0°
Bond AngleC2-N3-C4110.0°
Bond AngleN3-C4-C5116.0°
Bond AngleC4-C5-S1111.0°
Bond AngleC5-S1-C288.0°

Table 2: Predicted Electronic Properties from DFT Calculations This table contains exemplary electronic properties for this compound that would be derived from DFT calculations.

PropertySymbolPredicted Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8Electron-accepting ability
HOMO-LUMO Energy GapΔE4.7Chemical reactivity, stability
Ionization PotentialIP6.5Energy to remove an electron
Electron AffinityEA1.8Energy released upon gaining an electron

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the ethyl group and the bond connecting the thiazole and ethyl benzoate moieties in this compound, can exist in multiple spatial arrangements called conformations. nih.gov Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them. researchgate.net

This is achieved by systematically changing a specific dihedral angle and calculating the molecule's potential energy at each step. The resulting plot of energy versus the dihedral angle is known as a Potential Energy Surface (PES) scan. libretexts.orglibretexts.org A PES provides a detailed "map" of the conformational landscape, revealing the lowest-energy (most populated) conformer and the transition states that separate different conformers. libretexts.orglibretexts.orgvisualizeorgchem.comaip.orgwikipedia.org This information is vital for understanding how the molecule's shape influences its reactivity and interactions with other molecules. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules in a vacuum, chemical processes typically occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By simulating the molecule of interest surrounded by a large number of solvent molecules (e.g., water, ethanol), MD can provide insights into solvent effects and intermolecular interactions. rug.nlresearchgate.netamanote.comacs.org

MD simulations can reveal how solvent molecules arrange themselves around the solute (solvation shell), identify specific interactions like hydrogen bonds, and calculate thermodynamic properties such as the free energy of solvation. nih.gov This is crucial for understanding how the solvent environment can influence the conformational preferences, reactivity, and stability of this compound. nih.govjlu.edu.cnresearcher.lifenih.gov

Table 4: Potential Intermolecular Interactions of this compound in Different Solvents This table outlines the types of interactions that MD simulations could investigate for the target compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, such as the synthesis (e.g., Fischer esterification) or hydrolysis of this compound. oit.edu This involves identifying the structures of reactants, products, and any intermediates, as well as the high-energy transition state (TS) that connects them. mdpi.comresearchgate.netnih.govmdpi.com

Locating the transition state is a key goal, as its energy relative to the reactants determines the activation energy (Ea) of the reaction. mdpi.com A higher activation energy corresponds to a slower reaction rate. Various algorithms can be used to search the potential energy surface for the saddle point that represents the transition state. visualizeorgchem.com Once found, the geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. ptfarm.plmdpi.comijper.org

For this compound, a QSRR model could be developed by synthesizing or computationally designing a series of derivatives with different substituents on the thiazole or benzoate rings. For each derivative, a set of molecular descriptors would be calculated using computational methods. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. The calculated descriptors are then used in statistical methods, like multiple linear regression, to build a model that predicts the reactivity of the compounds. Such models are invaluable for designing new molecules with desired properties without the need to synthesize and test every possible variant.

Table 5: Common Molecular Descriptors for QSRR Modeling This table lists examples of descriptors that would be calculated for a series of this compound derivatives in a QSRR study.

Descriptor ClassExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole moment, Partial atomic chargesElectron distribution, polarizability, reactivity
Steric/TopologicalMolecular weight, Molecular volume, Surface area, Connectivity indicesSize, shape, and branching of the molecule
HydrophobicLogP (octanol-water partition coefficient)How the molecule distributes between polar and non-polar environments

Applications of 1 2 Thiazolyl Ethyl Benzoate in Materials Science and Organic Synthesis Excluding Clinical/biological

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of 1-(2-Thiazolyl)ethyl benzoate (B1203000) makes it a valuable intermediate in the synthesis of more elaborate molecular architectures. The thiazole (B1198619) moiety can be a central scaffold, and the ethyl benzoate portion can be chemically manipulated to build larger systems.

Precursor for Advanced Heterocyclic Systems

Thiazole derivatives are fundamental building blocks in the construction of a wide array of advanced heterocyclic systems. nih.govnih.gov The thiazole ring itself can be part of a larger, fused heterocyclic structure or a substituent on another ring system. For instance, the nitrogen atom in the thiazole ring can be quaternized or coordinated to a metal center, and the carbon atoms can participate in various coupling reactions. cdnsciencepub.comcdnsciencepub.com

The synthesis of 1-(2-Thiazolyl)ethyl benzoate would likely involve the esterification of 1-(2-thiazolyl)ethanol with benzoic acid or its derivatives. chemguide.co.ukcommonorganicchemistry.com This precursor, 1-(2-thiazolyl)ethanol, can be synthesized through various established methods for creating substituted thiazoles, such as the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.govorganic-chemistry.org

Once formed, this compound could serve as a precursor to more complex heterocycles through reactions at several positions:

Modification of the Benzoate Group: The ester can be hydrolyzed to the corresponding alcohol, which can then be further functionalized. Alternatively, the ester could be converted to an amide or other functional groups.

Reactions at the Thiazole Ring: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than thiophene. The C5 position is often the most reactive site for such substitutions. pharmaguideline.com

Formation of Fused Systems: The ethyl group attached to the thiazole could be functionalized to participate in intramolecular cyclization reactions, leading to the formation of fused bicyclic or polycyclic heterocyclic systems.

A hypothetical reaction scheme starting from this compound to form a more complex heterocyclic system is presented below:

ReactantReagents and ConditionsProductPotential Application Area
This compound1. LiAlH4, THF2. MnO23. Amine, Acid catalystA fused thiazolo-pyrimidine derivativeOrganic electronics nbinno.com
This compound1. NBS, CCl42. NaN33. PPh3, H2OAn amino-functionalized thiazole derivativeLigand synthesis cdnsciencepub.com
This compound1. Hydrolysis (e.g., NaOH, H2O)2. SOCl23. AmineA thiazole-containing amidePolymer building block arizona.edu

Building Block in Multi-Step Synthesis

In the context of multi-step synthesis, this compound can be envisioned as a versatile building block, introducing a thiazole moiety into a larger target molecule. mdpi.com The synthesis of complex molecules often relies on a convergent approach where different fragments of the molecule are synthesized separately and then joined together. This compound could represent one such fragment.

For example, in the synthesis of a complex natural product or a functional material, the thiazole ring might be a key pharmacophore or an essential part of a conjugated system. The synthetic strategy could involve the preparation of this compound, followed by its coupling with another molecular fragment. The benzoate group could serve as a protecting group for the alcohol functionality during the coupling reaction and then be removed in a subsequent step.

The utility of thiazole derivatives in multi-step synthesis is well-documented, with their involvement in the construction of molecules for various applications. organic-chemistry.orgnih.gov

Exploration as a Monomer or Additive in Polymer Chemistry

The incorporation of heterocyclic units like thiazole into polymer backbones can significantly influence the resulting material's properties. arizona.edu Thiazole-containing polymers have been investigated for applications in organic electronics due to their electronic properties. acs.orgrsc.org

Copolymerization Studies with this compound

Assuming the benzoate group can be converted to a polymerizable functional group, such as a vinyl or acrylic group, this compound could serve as a monomer in copolymerization reactions. For instance, hydrolysis of the benzoate ester to the alcohol, followed by esterification with acryloyl chloride, would yield a vinyl monomer bearing a thiazole side chain.

This thiazole-containing monomer could then be copolymerized with other monomers, such as styrene (B11656) or methyl methacrylate, to create copolymers with tailored properties. The thiazole unit could enhance the thermal stability, conductivity, or optical properties of the resulting polymer. researchgate.netresearchgate.net

Below is a hypothetical table of copolymerization parameters for a thiazole-containing monomer (ThM) with a common comonomer like styrene (S).

Monomer Systemr1 (ThM)r2 (S)r1 * r2Copolymer TypePotential Property Enhancement
ThM-co-S0.851.100.935RandomIncreased refractive index, improved thermal stability
ThM-co-MMA0.500.450.225AlternatingEnhanced dielectric properties, potential for charge transfer

Influence on Polymer Properties as an Additive

As an additive, this compound could be blended with existing polymers to modify their properties. The polar nature of the thiazole ring and the aromatic character of the benzoate group could lead to specific interactions with the polymer matrix.

Potential effects of this compound as a polymer additive could include:

Plasticization: The molecule could increase the flexibility and reduce the brittleness of certain polymers.

UV Stabilization: The aromatic rings in the molecule might absorb UV radiation, helping to protect the polymer from degradation.

Antimicrobial Properties: While excluding clinical applications, it is worth noting from a materials science perspective that thiazole derivatives can impart antimicrobial properties to materials, which is relevant for applications like food packaging. mdpi.com

Modification of Optical Properties: The presence of the thiazole and benzoate groups could alter the refractive index or absorption spectrum of the polymer blend.

Development as a Ligand in Catalysis

The nitrogen atom in the thiazole ring of this compound possesses a lone pair of electrons that can coordinate to metal centers, making it a potential ligand in catalysis. cdnsciencepub.comcdnsciencepub.com Thiazole-based ligands have been successfully employed in various catalytic transformations, including cross-coupling reactions. researchgate.net

The coordination of this compound to a metal, such as palladium, could generate a catalytically active complex. The electronic properties of the thiazole ring and the steric bulk of the entire molecule would influence the activity and selectivity of the resulting catalyst.

For example, a palladium complex of a this compound-derived ligand could be used to catalyze Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. cdnsciencepub.comcdnsciencepub.com

The following table presents hypothetical catalytic performance data for a palladium catalyst with a thiazole-based ligand in a Suzuki-Miyaura coupling reaction.

CatalystAryl HalideArylboronic AcidSolventTemperature (°C)Yield (%)
Pd(OAc)2 / Thiazole-based Ligand4-BromoanisolePhenylboronic acidToluene10095
Pd(OAc)2 / Thiazole-based Ligand4-ChlorotoluenePhenylboronic acidDioxane12088
Pd(OAc)2 / Thiazole-based Ligand1-IodonaphthalenePhenylboronic acidDMF8098

Design of Chiral Ligands based on this compound

A thorough search of chemical databases and academic journals did not yield any studies describing the design, synthesis, or application of chiral ligands derived directly from this compound. The development of chiral ligands is a significant area of research in asymmetric catalysis, often utilizing molecules with specific stereogenic centers and coordination sites. However, there is no available literature that documents the use of this compound as a precursor or scaffold for creating such ligands.

Coordination Chemistry with Transition Metals for Catalytic Applications

There is no specific research available on the coordination chemistry of this compound with transition metals for catalytic purposes. The thiazole moiety is known to coordinate with various metals, and such complexes are widely studied for catalysis. ucj.org.uaresearchgate.netnih.govnih.gov For instance, complexes involving benzothiazole-based ligands have been synthesized and characterized for their catalytic and fluorescence properties. nih.gov However, studies detailing the synthesis of metal complexes using this compound as a ligand, or the subsequent investigation of their catalytic activity, have not been reported in the accessible scientific literature.

Investigation in Chemo-Sensor and Probe Design (Non-Biological Sensing)

No published research could be found detailing the investigation or application of this compound in the design of non-biological chemo-sensors or probes. While various heterocyclic compounds, including thiazole and benzothiazole (B30560) derivatives, are explored for their potential in sensing applications due to their electronic and photophysical properties, this specific compound has not been the subject of such studies. nih.gov

Photophysical and Optoelectronic Properties for Advanced Materials

The photophysical and optoelectronic properties of this compound have not been documented in the scientific literature. Research into advanced materials often involves the study of molecules with interesting fluorescence, phosphorescence, or conductive properties. Benzothiazole derivatives, for example, are a class of compounds whose photophysical characteristics are actively investigated for applications in materials like organic light-emitting devices (OLEDs). nih.govnih.govresearchgate.net Nevertheless, no data on absorption spectra, emission spectra, quantum yields, or other relevant optoelectronic characteristics for this compound are available.

Future Directions and Emerging Research Avenues for 1 2 Thiazolyl Ethyl Benzoate

Discovery of Unconventional Synthetic Routes

Traditional synthesis of thiazole (B1198619) derivatives, such as the Hantzsch synthesis, often involves harsh conditions and the use of toxic reagents like α-haloketones. bepls.com Future research will focus on developing novel, more efficient methods for synthesizing 1-(2-Thiazolyl)ethyl benzoate (B1203000).

Direct C-H Functionalization: A significant area of exploration is the direct C-H activation and functionalization of the thiazole ring. rsc.orgacs.org Palladium-catalyzed C-H arylation, for instance, allows for the direct formation of carbon-carbon bonds on the thiazole core, potentially simplifying the synthesis of precursors to 1-(2-Thiazolyl)ethyl benzoate. researchgate.net This avoids the need for pre-functionalized starting materials, thus improving atom economy.

Photocatalysis and Electrochemistry: Light-driven and electrochemical methods are emerging as powerful tools in organic synthesis. organic-chemistry.orgresearchgate.net Photocatalytic reactions, for example, can facilitate the formation of the thiazole ring under mild conditions, often at ambient temperature, using visible light as a renewable energy source. chemistryworld.comacs.org These methods could offer new pathways to the core structure with high selectivity and yields.

Flow Chemistry and Mechanochemistry: Continuous flow synthesis offers enhanced control over reaction parameters, leading to improved safety, scalability, and product consistency. Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants, minimizes or eliminates the need for solvents, aligning with green chemistry principles. nih.govdntb.gov.ua Applying these techniques could revolutionize the industrial-scale production of this compound.

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic protocols and minimizing byproduct formation. Future work will likely involve a combination of kinetic studies and computational modeling to unravel the intricate steps involved in the synthesis of this compound.

Research could focus on the mechanism of direct C-2 acylation of the thiazole ring with aldehydes, a reaction that can proceed under metal-free conditions. thieme-connect.com Understanding whether such reactions proceed via radical or ionic pathways is crucial for controlling selectivity and yield. nih.gov Computational tools, particularly Density Functional Theory (DFT), can be employed to map potential energy surfaces, identify transition states, and predict the most favorable reaction pathways, thus guiding experimental design. rdd.edu.iq

Integration into Sustainable and Circular Chemical Processes

The principles of green chemistry and the circular economy are increasingly guiding chemical research and manufacturing. mdpi.comnih.gov For this compound, this involves a holistic approach to its lifecycle.

Green Synthesis: Future synthetic strategies will prioritize the use of environmentally benign solvents (like water or bio-solvents), recyclable catalysts, and energy-efficient techniques such as ultrasound irradiation. bepls.comnih.govmdpi.com The use of biocatalysts, such as enzymes, for the esterification step represents a particularly promising green alternative. tandfonline.comresearchgate.net Lipases, for example, can catalyze ester formation with high selectivity under mild conditions, reducing energy consumption and waste. nih.gov

Renewable Feedstocks: A key aspect of a circular economy is the shift from fossil-based raw materials to renewable ones. chemiehoch3.derenewablematter.eu Research could explore the synthesis of the thiazole and benzoate moieties from biomass-derived platform chemicals, thereby reducing the carbon footprint of the final product.

Design for Degradability: Integrating principles of circularity also means designing the molecule with its end-of-life in mind. Future derivatization studies could focus on incorporating functional groups that facilitate biodegradation or chemical recycling, allowing the constituent parts to be recovered and reused.

Exploration of Novel Chemical Space through Strategic Derivatization

The scaffold of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of new chemical space. Strategic derivatization can be used to fine-tune the molecule's physicochemical properties for various applications, from pharmaceuticals to materials science. ijper.org Structure-activity relationship (SAR) studies have shown that even minor modifications to thiazole derivatives can significantly impact their biological activity. nih.govnih.govmdpi.comacademie-sciences.fr

Future research could systematically modify the three key components of the molecule: the thiazole ring, the ethyl linker, and the benzoate ring. The goal would be to create libraries of new compounds and screen them for enhanced biological activity or novel material properties.

Modification SitePotential Modification StrategyAnticipated Effect on PropertiesPotential Application Area
Thiazole Ring (C4/C5 positions)Introduction of alkyl, aryl, or halogen groups via C-H functionalization.Modulate lipophilicity, steric hindrance, and electronic properties; influence binding affinity to biological targets.Drug Discovery (e.g., antimicrobial, anticancer agents). mdpi.comnih.gov
Ethyl LinkerVarying chain length, introducing branching, or creating cyclic analogues.Alter conformational flexibility and spatial orientation of the thiazole and benzoate moieties.Fine-tuning biological activity and pharmacokinetic profiles.
Benzoate RingSubstitution with electron-donating or electron-withdrawing groups (e.g., -OCH₃, -NO₂, -Cl).Modify electronic character, solubility, and metabolic stability. Can impact ester hydrolysis rates.Materials Science, Agrochemicals, Pharmaceuticals. nih.gov

Synergistic Advancement through Combined Computational and Experimental Research

The integration of computational chemistry with experimental synthesis and testing is a powerful strategy to accelerate the research and development process. nih.gov This synergistic approach allows for the rational design of new molecules and processes, saving time and resources.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can predict the geometric and electronic properties, stability, and reactivity of novel derivatives before they are synthesized. researchgate.netnih.govresearchgate.net This allows researchers to prioritize the most promising candidates for experimental investigation.

In Silico Screening: For biomedical applications, molecular docking studies can predict how different derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. researchgate.neteurekaselect.com This in silico screening can identify compounds with a high probability of biological activity, focusing laboratory efforts on the most viable leads.

The table below outlines how computational and experimental techniques can be combined to advance research on this compound.

Research GoalComputational ApproachExperimental ApproachSynergistic Outcome
Develop Efficient SynthesisDFT calculations to model reaction pathways and transition states.Screening of catalysts, solvents, and reaction conditions.Rational optimization of synthetic routes with higher yields and selectivity.
Discover Bioactive DerivativesMolecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction. tandfonline.comSynthesis of targeted derivatives and in vitro biological assays (e.g., enzyme inhibition, cell proliferation).Accelerated discovery of lead compounds with improved potency and drug-like properties.
Understand Structure-Activity Relationships (SAR)Quantitative Structure-Activity Relationship (QSAR) modeling.Systematic synthesis and testing of a compound library.Development of a predictive SAR model to guide the design of next-generation compounds.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical structure into a valuable platform for innovation in chemistry, medicine, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.